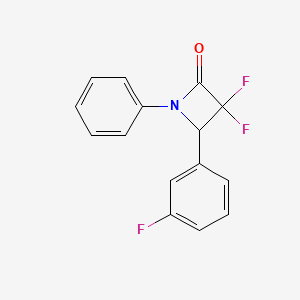

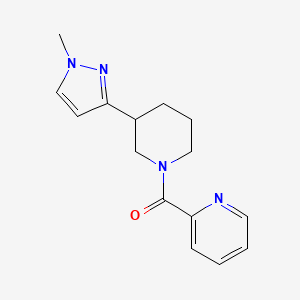

![molecular formula C7H5F3N4 B2887670 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine CAS No. 1785367-92-1](/img/structure/B2887670.png)

7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine

カタログ番号 B2887670

CAS番号:

1785367-92-1

分子量: 202.14

InChIキー: RGINGPJYASZKIZ-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Usually In Stock

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine” is a chemical compound with the CAS Number: 1781695-58-6 . It has a molecular weight of 202.14 . It is in powder form .

Synthesis Analysis

The synthesis of various 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines has been reported . A library of compounds diversely substituted in C-3 and C-5 positions was easily prepared from a common starting material, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one . A novel two-step synthesis of trifluoromethylated 3,5-disubstituted pyrazolo[1,5-a]pyrimidines is reported from 3-aminopyrazoles and ethyl 4,4,4-trifluorobut-2-ynoate .Molecular Structure Analysis

The IUPAC name of the compound is 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine . The InChI Code is 1S/C7H5F3N4/c8-7(9,10)5-1-2-12-6-4(11)3-13-14(5)6/h1-3H,11H2 . The InChI key is WHGIEJUYPFDHPU-UHFFFAOYSA-N .Chemical Reactions Analysis

The arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids and requiring a tandem catalyst XPhosPdG2/XPhos to avoid the debromination reaction . The second C-5 arylation of C3-arylated pyrazolo[1,5-a]pyrimidin-5-ones was achieved under standard Suzuki–Miyaura cross-coupling conditions, after activating the C–O bond of the lactam function with PyBroP .Physical And Chemical Properties Analysis

The compound has a molecular weight of 202.14 . It is in powder form and is stored at a temperature of 4°C .科学的研究の応用

Synthesis and Structural Development

- An efficient synthesis method for various 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines has been developed, providing a library of compounds with diverse substitutions. This synthesis involves SNAr and Suzuki cross-coupling reactions and has potential applications in the development of kinase inhibitors (Jismy et al., 2020).

Nitration and Reactivity Studies

- Research on the nitration of azolo[1,5-a]pyrimidin-7-amines reveals varied nitration products depending on the conditions, leading to insights into the reactivity of these compounds (Gazizov et al., 2020).

Biological Applications

- Pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of mycobacterial ATP synthase, crucial for treating Mycobacterium tuberculosis. Structure-activity relationship studies of these compounds show promise for their therapeutic use (Sutherland et al., 2022).

Synthesis of Novel Derivatives

- Novel methods for synthesizing trifluoromethylated 3,5-disubstituted pyrazolo[1,5-a]pyrimidines have been reported, indicating their potential for biological applications due to their unique structural properties (Jismy et al., 2018).

Antibacterial Properties

- New pyrazolopyrimidine derivatives have been synthesized and shown to exhibit significant antibacterial activity, suggesting their potential use in antimicrobial therapies (Rahmouni et al., 2014).

Ultrasound-Assisted Synthesis

- A study on the ultrasound-assisted synthesis of substituted pyrazolo[1,5-a]pyrimidines has contributed to more efficient synthetic processes, which is vital for the rapid production of these compounds for research and therapeutic use (Kaping et al., 2020).

Safety and Hazards

特性

IUPAC Name |

7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N4/c8-7(9,10)4-1-2-12-6-3-5(11)13-14(4)6/h1-3H,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGINGPJYASZKIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N2C(=CC(=N2)N)N=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

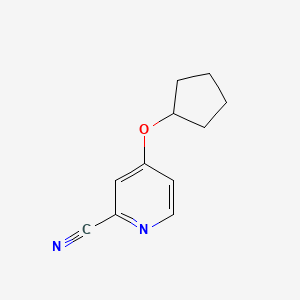

4-(Cyclopentyloxy)picolinonitrile

1339091-32-5

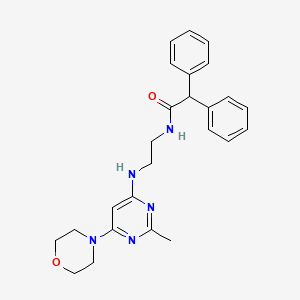

![11-Acetyl-6-[(4-fluorophenyl)methyl]-4-(4-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B2887587.png)

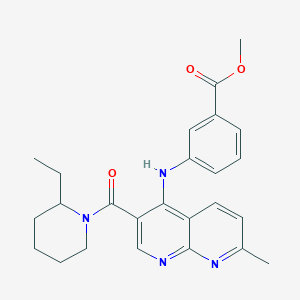

![2-[[1-(3-Methylbenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2887588.png)

![3-(4-Chlorobenzyl)-8-(2-(4-chlorophenyl)-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B2887593.png)

![2-[[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)butanamide](/img/structure/B2887594.png)

![(3R,5R,7R)-adamantan-1-yl((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2887597.png)

![2-(4-ethoxyphenyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2887598.png)

![[(4-Methyl-1H-imidazol-5-YL)methyl]amine hydrochloride](/img/no-structure.png)